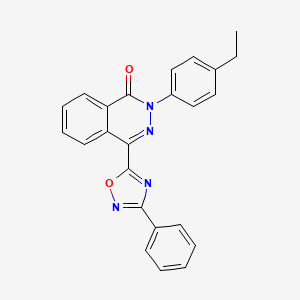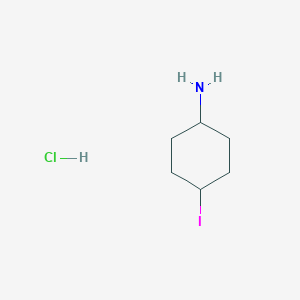![molecular formula C21H18N2O3 B2584891 N'-(4-methylbenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide CAS No. 478064-23-2](/img/structure/B2584891.png)
N'-(4-methylbenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-carbohydrazide derivatives are a class of compounds that have been studied for their interesting properties . They are typically non-fluorescent in organic solvents but can produce fluorescence emission upon the addition of water . This property is due to a phenomenon known as aggregation-induced emission (AIE), where the fluorescence of a compound increases when it aggregates .
Synthesis Analysis
While the specific synthesis of “N’-(4-methylbenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide” is not available, similar compounds such as N’- ( (4′-ethyl-3-hydroxy- [1,1′-biphenyl]-4-yl)methylene)furan-2-carbohydrazide and N’- ( (4′-ethyl-3-methoxy- [1,1′-biphenyl]-4-yl)methylene)furan-2-carbohydrazide have been synthesized .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as FTIR, NMR, and MS . These studies have revealed the presence of various functional groups and provided insights into the molecular geometry of these compounds .
Chemical Reactions Analysis
Furan-2-carbohydrazide derivatives have been found to exhibit enhanced fluorescence emission upon the addition of water, indicating a chemical reaction . This reaction is thought to involve the formation of nano-aggregates and is influenced by intramolecular hydrogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques . These studies have revealed properties such as superior luminescence, low toxicity, great stability, and ease of manufacture .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Compound Formation
- A general route to synthesize 1,2-dihydronaphtho[2,1-b]furans involves the formation of an o-quinone methide intermediate, followed by Michael-type addition and intramolecular nucleophilic substitution, indicating a potential application in complex organic synthesis processes (Osyanin et al., 2013).
- Synthesis pathways for 1,2,4-triazole Schiff base and amine derivatives involve the reaction of the compound with various aromatic aldehydes, indicating its utility in producing a variety of biologically active compounds (Sokmen et al., 2014).
Biological Assessment and Pharmacological Studies
- Several studies have synthesized derivatives of naphtho[2,1-b]furan-2-carbohydrazide and evaluated their antibacterial, antifungal, antiurease, antioxidant, antimicrobial, analgesic, anti-inflammatory, and other pharmacological activities, highlighting the compound's potential in drug discovery and biological assessment (Singala et al., 2018; Darshansinh et al., 2018; Ravindra et al., 2008; Devi et al., 2010).
- Specific derivatives have demonstrated promising anti-proliferative potential against various cancer cell lines, further emphasizing the compound's relevance in medicinal chemistry and cancer research (Islam et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
The unique properties of furan-2-carbohydrazide derivatives make them interesting candidates for various applications, including organic light-emitting diodes (OLEDs), fluorescence-based sensors, and biological cell imaging . Future research could explore these applications further and investigate other potential uses for these compounds.
Eigenschaften
IUPAC Name |
N'-(4-methylbenzoyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-13-6-8-15(9-7-13)20(24)22-23-21(25)19-12-17-16-5-3-2-4-14(16)10-11-18(17)26-19/h2-11,19H,12H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUXAJCUYCVLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2584810.png)
![2-(3,4-diethoxyphenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2584811.png)
![7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2584813.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2584818.png)
![2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2584820.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584824.png)

![Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2584826.png)
![1-[5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2584827.png)
![4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine](/img/structure/B2584828.png)

